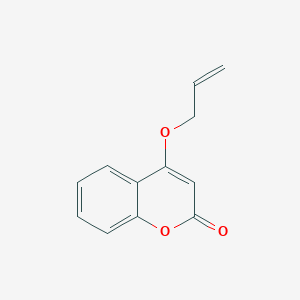

4-Allyloxycoumarin

Description

General Context of Coumarin (B35378) Derivatives in Modern Organic and Materials Chemistry

Coumarin, or 2H-1-benzopyran-2-one, and its derivatives are a significant class of heterocyclic compounds widely found in nature. mdpi.comrsc.org Their unique structure, consisting of a fused benzene (B151609) and α-pyrone ring, imparts them with a range of interesting properties. rsc.orgcore.ac.uk In modern organic chemistry, coumarins are not only synthetic targets due to their prevalence in natural products but are also utilized as versatile scaffolds for creating more complex molecules. researchgate.netchemmethod.com Various synthetic methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction, have been developed and refined to access a wide array of coumarin derivatives. chemmethod.comresearchgate.net

The applications of coumarin derivatives are extensive and diverse, spanning from pharmaceuticals to materials science. mdpi.comresearchgate.net Their broad spectrum of biological activities has led to their investigation as anticoagulant, antibacterial, and anticancer agents. rsc.orgresearchgate.netchemmethod.com In the realm of materials science, the photophysical properties of coumarins are of particular interest. researchgate.net Their fluorescence is harnessed in the development of fluorescent probes and organic cell imaging materials. researchgate.net Furthermore, the ability of coumarin chromophores to undergo photodimerization under UV irradiation presents a "green" and environmentally friendly route for the synthesis and cross-linking of polymer systems. researchgate.net This has led to their incorporation into functional polymers for applications such as drug delivery, tissue engineering, and 4D printing. researchgate.netresearchgate.net

Significance of Allyloxy Moieties in Molecular Design and Functional Material Development

The allyloxy group (–OCH₂CH=CH₂), an ether functional group containing an allyl moiety, is a valuable building block in molecular design and the development of functional materials. ontosight.ai Its presence introduces specific reactivity and structural features that can be exploited in various chemical transformations. vulcanchem.com The terminal double bond of the allyl group serves as a handle for a variety of chemical reactions, including polymerization, cross-linking, and various addition reactions. researchgate.net

A key reaction involving the allyloxy group is the Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement that occurs upon heating. researchgate.netuni-bayreuth.de This reaction allows for the regioselective introduction of an allyl group onto an aromatic ring, a crucial step in the synthesis of many complex natural products and functional molecules. rsc.org In polymer science, the allyloxy group is utilized to create cross-linkable polymers and to modify the properties of existing polymers. researchgate.net The incorporation of allyloxy moieties can enhance the thermal stability and mechanical properties of polymeric materials. researchgate.net Furthermore, the reactivity of the allyl group enables the post-polymerization modification of materials, allowing for the introduction of new functionalities. beilstein-journals.org

Overview of Research Trajectories and Key Academic Focus Areas for 4-Allyloxycoumarin

This compound, which combines the coumarin scaffold with a reactive allyloxy group, has emerged as a molecule of significant interest in several key areas of chemical research. Current research trajectories for this compound primarily focus on its synthesis, its versatile reactivity, and its applications in polymer and materials science.

One major research focus is the synthesis and derivatization of this compound. Efficient synthetic routes starting from 4-hydroxycoumarin (B602359) are well-established. researchgate.net A significant area of investigation is the Claisen rearrangement of this compound. st-andrews.ac.ukclockss.org This thermal or acid-catalyzed rearrangement leads to the formation of 3-allyl-4-hydroxycoumarin, a key intermediate for the synthesis of various other heterocyclic systems, including furanocoumarins and pyranocoumarins. st-andrews.ac.uktandfonline.com Researchers have explored different conditions, including microwave irradiation, to optimize this rearrangement and control its regioselectivity. clockss.org

In the field of polymer chemistry , this compound is investigated as a monomer for the synthesis of functional polymers. researchgate.netresearchgate.net For instance, it can be polymerized via atom transfer radical polymerization (ATRP) to produce polymers with pendant coumarin units. researchgate.netnih.gov These polymers exhibit interesting properties, such as the ability to undergo reversible photocrosslinking due to the dimerization of the coumarin moieties. nih.gov This has led to the development of photoresponsive materials, including self-healing polymers and shape-memory materials. researchgate.net

Furthermore, research is being conducted on the use of this compound in the development of photoactive materials . researchgate.net The coumarin core acts as a chromophore that can absorb UV light, leading to various photochemical reactions. mdpi.com This property is being explored for applications such as photolabile protecting groups and photoinitiators for polymerization. mdpi.com

Below is a table summarizing key research areas involving this compound:

| Research Area | Key Focus | Representative Transformations/Applications |

| Organic Synthesis | Claisen Rearrangement | Synthesis of 3-allyl-4-hydroxycoumarin, a precursor to furo- and pyranocoumarins. st-andrews.ac.uktandfonline.com |

| Polymer Chemistry | Functional Monomer | Atom Transfer Radical Polymerization (ATRP) to create polymers with pendant coumarin groups. researchgate.netnih.gov |

| Materials Science | Photoresponsive Materials | Development of self-healing polymers and shape-memory materials based on the reversible photodimerization of the coumarin moiety. researchgate.net |

| Photochemistry | Photoactive Compound | Use as a component in photolabile systems and as a photoinitiator. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h2-6,8H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRKLYVFSHDLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408639 | |

| Record name | ST060206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31005-07-9 | |

| Record name | 4-(2-Propen-1-yloxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST060206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Allyloxycoumarin and Its Precursors/derivatives

Green Chemistry and Microwave-Assisted Synthetic Methods

Green chemistry principles, such as minimizing waste, using safer solvents, and employing energy-efficient processes, are increasingly integrated into synthetic routes. Microwave irradiation offers a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods arabjchem.orgresearchgate.net. The application of these methodologies to the allylation of 4-hydroxycoumarin (B602359) aims to optimize the production of 4-allyloxycoumarin and its related compounds.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for the O-alkylation of 4-hydroxycoumarin. For instance, solvent-free microwave-assisted O-alkylation and acylation of 4-hydroxycoumarin have been reported, highlighting the potential for energy efficiency and reduced solvent usage sciepub.com. While specific yields and reaction times for the direct microwave-assisted synthesis of this compound might vary depending on the exact conditions and catalysts employed, the general trend observed in related coumarin (B35378) syntheses indicates significant improvements. Catalysts such as bismuth triflate (Bi(OTf)₃), cesium carbonate (Cs₂CO₃), or indium have been utilized in the allylation of 4-hydroxycoumarin, with microwave irradiation offering a means to accelerate these transformations researchgate.net.

Green Chemistry Approaches: Green chemistry considerations in the synthesis of coumarin derivatives, including those related to this compound, focus on several key aspects:

Solvent Reduction/Elimination: Solvent-free conditions or the use of environmentally benign solvents like water are preferred researchgate.netsciepub.com.

Catalysis: The use of efficient, recyclable, or even catalyst-free systems aligns with green principles researchgate.netclockss.org. For example, nanocrystalline zinc oxide (ZnO) has been employed as a catalyst in aqueous media under microwave irradiation for multicomponent reactions involving 4-hydroxycoumarin, demonstrating high yields and environmentally friendly characteristics researchgate.net.

Energy Efficiency: Microwave heating is inherently more energy-efficient than conventional heating methods, providing rapid and uniform heating arabjchem.org.

Atom Economy: Multicomponent reactions (MCRs), which often benefit from microwave assistance, are highly valued for their atom economy, as they combine multiple starting materials into a single product in one step, minimizing waste clockss.org.

These advancements in green and microwave-assisted synthesis provide efficient and sustainable pathways for accessing this compound and its derivatives, contributing to more environmentally conscious chemical research and production.

Synthesis Methodologies for this compound and Related Compounds

| Method Type | Starting Material | Allylating Agent | Catalyst/Conditions | Reaction Medium | Irradiation/Heating | Yield (%) | Reaction Time | Key Green/Microwave Features | Citation |

| O-Alkylation | 4-Hydroxycoumarin | Allyl bromide/alcohol | Bi(OTf)₃, Cs₂CO₃, or Indium | Not specified | Conventional | Not specified for this compound | Not specified | Standard reaction conditions | researchgate.net |

| O-Alkylation (Microwave Assisted) | 4-Hydroxycoumarin | Allyl halide/alcohol | Various catalysts (e.g., Bi(OTf)₃, Cs₂CO₃, Indium) | Not specified | Microwave | Not specified for this compound | Not specified | Accelerated reaction rates | researchgate.net |

| O-Alkylation (Solvent-Free MW) | 4-Hydroxycoumarin | Allyl halide/alcohol | Not specified | Solvent-free | Microwave | Not specified | Not specified | Solvent reduction, energy efficiency | sciepub.com |

| Multicomponent Synthesis (MW) | 4-Hydroxycoumarin | Aldehydes, Amines | Nanocrystalline ZnO | Water | Microwave | 76-94% | 8-10 min | Aqueous media, environmentally benign, short reaction time, high yield, easy workup | researchgate.net |

Compound Names Mentioned:

this compound

4-Hydroxycoumarin

Allyl bromide

Allylic alcohol

Bismuth triflate (Bi(OTf)₃)

Cesium carbonate (Cs₂CO₃)

Indium

Aldehydes

Amines

Nanocrystalline Zinc Oxide (ZnO)

Chemical Reactivity and Advanced Transformation Studies of 4 Allyloxycoumarin

Polymerization Reactions

The presence of the allyl group in 4-allyloxycoumarin allows it to participate in polymerization reactions, leading to the formation of polymers with pendant coumarin (B35378) moieties. These coumarin-functionalized polymers are of significant interest due to their potential applications in areas such as photoresponsive materials and drug delivery systems. researchgate.netmdpi.com

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the controlled polymerization of various monomers, including this compound. researchgate.netdiva-portal.org This method allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and controlled architectures. wikipedia.org The fundamental principle of ATRP involves a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. wikipedia.orglibretexts.org This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a suitable ligand. wikipedia.org

The ATRP of this compound involves the use of an initiator, typically an alkyl halide, and a catalyst system. diva-portal.org The process is initiated by the abstraction of a halogen atom from the initiator by the lower oxidation state transition metal complex, generating a radical that can then add to the monomer. libretexts.org

The mechanism of ATRP is characterized by a rapid and reversible activation/deactivation process. nih.gov The transition metal catalyst (e.g., Cu(I)/Ligand) activates the dormant polymer chain (P-X) to form a propagating radical (P•) and the higher oxidation state metal complex (X-Cu(II)/Ligand). nih.gov This radical can then add to monomer units (M) to grow the polymer chain. The deactivation process involves the reaction of the propagating radical with the higher oxidation state metal complex to regenerate the dormant species and the catalyst. nih.gov

The kinetics of ATRP are a key feature of its controlled nature. A well-controlled ATRP is characterized by a linear increase of the natural logarithm of the initial monomer concentration to the monomer concentration at a given time (ln([M]₀/[M])) versus time, indicating a constant concentration of propagating radicals. mdpi.com Furthermore, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion, and the polydispersity index (PDI) remains low, typically below 1.5. mdpi.com

The rate of polymerization in ATRP is influenced by several factors, including the nature of the monomer, initiator, catalyst, ligand, and the reaction temperature. The ATRP equilibrium constant (K_ATRP = k_act/k_deact) is a critical parameter that determines the polymerization rate and the level of control.

Table 1: Key Kinetic Parameters in ATRP

| Parameter | Description | Significance |

| k_act | Rate constant of activation | Determines the rate at which dormant species are converted to active radicals. nih.gov |

| k_deact | Rate constant of deactivation | Determines the rate at which active radicals are converted back to dormant species. nih.gov |

| k_p | Rate constant of propagation | Determines the rate of monomer addition to the growing polymer chain. nih.gov |

| K_ATRP | ATRP equilibrium constant (k_act/k_deact) | A higher K_ATRP generally leads to a faster polymerization rate. |

| [R•] | Concentration of active radicals | Kept low in a controlled ATRP to minimize termination reactions. nih.gov |

Synthesis of Coumarin-Functionalized Polymeric Architectures

The incorporation of coumarin moieties into polymers through ATRP of this compound and its derivatives opens up possibilities for creating a wide range of functional polymeric architectures. researchgate.net These include linear homopolymers, block copolymers, and star-shaped polymers. researchgate.net The ability of coumarin to undergo photodimerization upon exposure to UV light allows for the development of photo-crosslinkable and photoreversible polymer networks. mdpi.com This property is highly valuable for applications in self-healing materials, photoresists, and optical data storage. mdpi.comacs.org

For instance, copolymers containing coumarin can be designed to have specific thermal and optical properties. researchgate.net The inclusion of coumarin can influence the glass transition temperature and the fluorescence characteristics of the resulting polymers. researchgate.net

Rearrangement Reactions

This compound can undergo rearrangement reactions to yield substituted coumarin derivatives, which are important intermediates in the synthesis of various natural products and biologically active compounds.

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. In the case of 7-allyloxycoumarins, thermal Claisen rearrangement typically leads to the formation of 8-allyl-7-hydroxycoumarins. conicet.gov.arresearchgate.net This reaction proceeds through a concerted pericyclic mechanism. conicet.gov.ar However, the thermal rearrangement of certain 4'-allyloxycoumaric acid derivatives can result in a mixture of linear and angular isomers. For example, the thermal rearrangement of methyl 4'-allyloxy-2'-methoxycinnamate yields a mixture of the desired linear product and the angular isomer. The regioselectivity of the thermal Claisen rearrangement can be influenced by the substitution pattern of the starting material. connectjournals.com

Table 2: Products of Thermal Claisen Rearrangement of 7-Allyloxycoumarin Derivatives

| Starting Material | Product(s) | Reference(s) |

| 7-Allyloxycoumarin | 8-Allyl-7-hydroxycoumarin | tandfonline.com |

| 7-Allyloxy-4-methylcoumarin | 8-Allyl-7-hydroxy-4-methylcoumarin | tandfonline.com |

| Methyl 4'-allyloxy-2'-methoxycinnamate | Mixture of linear and angular allylcoumarins |

Boron Halide-Catalyzed Regioselective Rearrangements

To overcome the lack of regioselectivity in some thermal Claisen rearrangements, Lewis acid catalysts, particularly boron halides like boron trichloride (B1173362) (BCl₃) and boron trifluoride etherate (BF₃·OEt₂), have been employed. rsc.org These catalysts can promote the Claisen rearrangement at lower temperatures and with higher regioselectivity.

The boron halide-catalyzed rearrangement of 4'-allyloxycoumaric acid derivatives has been shown to be a highly efficient method for the regioselective synthesis of 6-allyl-7-hydroxycoumarins, which are key intermediates for linear coumarins. rsc.orgrsc.org For example, the treatment of methyl 4'-allyloxy-2'-methoxycinnamate with boron trichloride at low temperatures cleanly affords the linear isomer, 6-allyl-7-hydroxycoumarin, in high yield after relactonization. This method provides a significant advantage over the thermal rearrangement by avoiding the formation of the undesired angular isomer. rsc.org The use of boron halides allows for a more controlled reaction, enabling the synthesis of specific isomers that are otherwise difficult to obtain. rsc.orgrsc.org

Investigation of Regioselectivity and Stereochemical Control

The chemical reactivity of the this compound scaffold presents distinct challenges and opportunities regarding regioselectivity and stereochemical control. The molecule possesses multiple reactive sites, including the C3-C4 double bond of the coumarin core, the allyloxy side chain, and the aromatic ring. The outcome of chemical transformations is highly dependent on the reaction conditions and reagents employed.

In the context of cycloaddition reactions, achieving stereochemical control is a significant focus of synthetic photochemistry. epdf.pub For instance, in [2+2] photocycloaddition reactions involving coumarin derivatives, the formation of four possible stereoisomeric cyclobutane (B1203170) dimers can occur: syn head-to-head, syn head-to-tail, anti head-to-head, and anti head-to-tail. mdpi.com The distribution of these isomers is influenced by factors such as the solvent, the presence of photosensitizers, and the substitution pattern on the coumarin ring. While general principles of stereocontrol in enone-olefin photocycloadditions are well-studied, specific investigations detailing the stereochemical outcomes for this compound itself are less common in the reviewed literature. epdf.pub However, it is established that five-membered ring formation is a preferred mode of addition in the intramolecular reactions of some related 4-alkenyloxy-2-pyrones, which can proceed with high selectivity. epdf.pubresearchgate.net

Photochemical Transformations

The coumarin chromophore inherent in the this compound structure is well-known for its ability to undergo a reversible [2πs + 2πs] photodimerization upon irradiation with UV light, typically at wavelengths greater than 300 nm. mdpi.comresearchgate.net This cycloaddition reaction occurs between the C3 and C4 double bond of two coumarin moieties, resulting in the formation of a cyclobutane ring that links the two molecules. researchgate.net This process is a cornerstone of photochemistry and has been utilized in the development of functional polymers and photoresponsive materials. mdpi.comresearchgate.net

The dimerization can lead to four distinct stereoisomers, depending on the relative orientation of the reacting molecules. The formation of these dimers is often reversible, with the cyclobutane ring being cleaved upon irradiation with shorter wavelength UV light (e.g., <310 nm or 254 nm), regenerating the original coumarin chromophores. mdpi.com

The possible stereochemical outcomes of this photodimerization are detailed in the table below.

| Dimer Type | Molecular Orientation |

| syn head-to-head | The two coumarin molecules are oriented in the same direction, with the carbonyl groups adjacent. |

| syn head-to-tail | The two coumarin molecules are oriented in the same direction, with the carbonyl of one adjacent to the C5-C6 bond of the other. |

| anti head-to-head | The two coumarin molecules are oriented in opposite directions, with the carbonyl groups adjacent. |

| anti head-to-tail | The two coumarin molecules are oriented in opposite directions, with the carbonyl of one adjacent to the C5-C6 bond of the other. |

Table 2: Stereoisomers Formed during the Photodimerization of Coumarin Chromophores. mdpi.com

Coumarin derivatives are widely employed as photolabile protecting groups, or "cages," for the controlled release of bioactive molecules upon light exposure. mdpi.com The mechanism of photocleavage is crucial to this application. While the classic example involves (coumarin-4-yl)methyl esters, the underlying principles apply broadly to the coumarin scaffold. researchgate.net

In many coumarin-based caged compounds, photocleavage is initiated by the absorption of a photon, leading to an excited state. mdpi.com For certain derivatives, particularly those involving cleavage at a benzylic position like a (coumarin-4-yl)methyl group, the process can generate radical species from the triplet state following intersystem crossing. mdpi.com The cleavage of the bond releases the caged molecule and a coumarin photoproduct, such as a coumarinyl methyl alcohol. researchgate.net This light-induced bond scission allows for precise spatial and temporal control over the release of a substrate, a technique widely used in chemical biology and materials science. researchgate.net

Kinetic Studies of Photochemically Induced Reactions

The study of photochemically induced reactions involves analyzing the rates and mechanisms of chemical transformations initiated by the absorption of light. fiveable.me Kinetic studies in this field are crucial for understanding reaction pathways, the lifetimes of excited states, and the efficiency of product formation, often expressed as quantum yield. fiveable.meyoutube.com Techniques such as flash photolysis and steady-state photolysis, combined with spectroscopic methods like UV-Vis and fluorescence, are employed to monitor the concentrations of reactants, intermediates, and products over time. fiveable.me

A significant photochemically induced reaction relevant to this compound is the photo-Claisen rearrangement. wikipedia.orgbyjus.com This reaction is a photochemical variant of the thermal Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orglibretexts.org When an aryl allyl ether, such as this compound, is heated, it typically undergoes a concerted, intramolecular rearrangement. byjus.comlibretexts.org The kinetics of this thermal process are generally first-order. byjus.comlibretexts.org

The photochemical version is initiated by the absorption of ultraviolet light. wikipedia.orgresearchgate.net This process can lead to different products than the thermal reaction. While the thermal reaction of an aryl allyl ether predominantly yields the ortho-substituted phenol, the photo-Claisen rearrangement can also produce para-substituted products and products from the simple cleavage of the ether bond. wikipedia.org The mechanism for the photochemical rearrangement is proposed to proceed via a different pathway than the thermal reaction, often involving free radical intermediates. researchgate.net Kinetic analysis of such photoreactions helps to elucidate these complex mechanisms and determine the rate constants for the discrete steps involved, from initial excitation to the formation of final products. fiveable.menih.gov

Heteroatom Addition and Hybrid Compound Formation

1,3-Dipolar Cycloaddition Reactions (e.g., Isoxazoline (B3343090) Derivatives)

The 1,3-dipolar cycloaddition is a versatile reaction for constructing five-membered heterocyclic rings. nih.govrsc.org In the case of this compound, the allyl group serves as an excellent dipolarophile for reactions with 1,3-dipoles like nitrile oxides. nih.govnii.ac.jp Nitrile oxides, typically generated in situ from the corresponding aldoximes, react with the alkene of the this compound to yield 3,5-disubstituted isoxazoline derivatives. nih.govnii.ac.jp

Research has demonstrated the successful one-pot reaction of this compound with nitrile oxides derived from various (purin-9-yl)acetaldehyde oximes. nih.gov These reactions lead to the formation of novel coumarin-isoxazoline hybrid molecules. For instance, the reaction of this compound with the nitrile oxides generated from (purin-9-yl)acetaldehyde oximes proceeds efficiently to give the corresponding isoxazoline-coumarin conjugates in good yields. nih.gov

| Coumarin Reactant | Oxime Reactant | Resulting Isoxazoline Product | Yield (%) |

|---|---|---|---|

| This compound | (6-(piperidin-1-yl)-9H-purin-9-yl)acetaldehyde oxime | 5-(((2-oxo-2H-chromen-4-yl)oxy)methyl)-3-((6-(piperidin-1-yl)-9H-purin-9-yl)methyl)-4,5-dihydroisoxazole | 73 |

| This compound | (6-(morpholin-4-yl)-9H-purin-9-yl)acetaldehyde oxime | 5-(((2-oxo-2H-chromen-4-yl)oxy)methyl)-3-((6-morpholino-9H-purin-9-yl)methyl)-4,5-dihydroisoxazole | 70 |

Cross Metathesis (CM) with Bioactive Scaffolds (e.g., Purine (B94841) Homo-N-nucleosides)

Olefin cross-metathesis (CM) has emerged as a powerful tool for forging new carbon-carbon bonds, enabling the synthesis of complex hybrid molecules from simpler olefinic precursors. youtube.comwikipedia.org This reaction has been effectively applied to link this compound with other bioactive scaffolds, such as purine homo-N-nucleosides. youtube.combyjus.com

In these syntheses, the terminal double bond of the allyl group on the coumarin reacts with an olefin on a purine derivative in the presence of a ruthenium-based catalyst, like the Grubbs 2nd generation catalyst. wikipedia.orgbyjus.com These reactions are often facilitated by microwave irradiation, which can dramatically reduce reaction times and improve selectivity. fiveable.mewikipedia.org The cross-metathesis of allyloxycoumarins with butenyl-substituted purines results in the formation of conjugated hybrid compounds where the coumarin and purine moieties are connected by a new, longer unsaturated alkyl chain. youtube.comwikipedia.orgbyjus.com

| Coumarin Reactant | Purine Reactant | Catalyst | Conditions | Resulting Hybrid Product |

|---|---|---|---|---|

| Allyloxycoumarins | 9-Butenyl-6-piperidinylpurine | Grubbs 2nd Generation | Microwave (MW) Irradiation | 4-{[(2E)-5-(6-piperidin-1-yl-9H-purin-9-yl)-pent-2-en-1-yl]oxy}-2H-chromen-2-one |

These studies highlight the utility of the allyl group on this compound as a reactive handle for advanced chemical transformations, enabling the creation of novel and complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy techniques are fundamental for identifying the functional groups present in a molecule by analyzing the absorption or scattering of infrared radiation, which corresponds to specific bond vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is highly sensitive to the presence of polar functional groups. For 4-Allyloxycoumarin, characteristic absorption bands are expected for the ester carbonyl (C=O) within the coumarin (B35378) lactone ring, typically appearing around 1700-1750 cm⁻¹ researchgate.netepdf.pub. The ether linkage (C-O-C) of the allyloxy substituent is also expected to yield characteristic stretching vibrations. Additionally, the C=C stretching vibrations from both the coumarin ring and the allyl group, along with C-H stretching and bending modes, contribute to the FTIR spectrum. While specific peak assignments for this compound were not detailed in the available search results, FTIR is a standard method for confirming the presence of these functional groups in coumarin derivatives.

Raman Spectroscopy Applications

Raman spectroscopy offers complementary information to FTIR, being particularly sensitive to non-polar bonds and vibrations that are often weak in IR spectra. For this compound, Raman spectroscopy would be valuable for detecting the C=C stretching modes of the alkene and aromatic systems, as well as C-C stretching and bending vibrations within the coumarin framework and the allyl chain. Although specific Raman spectral data for this compound was not found, it is a widely used technique for molecular characterization epdf.pubmdpi.com.

Vibrational Assignments and Potential Energy Distribution (PED) Analysis

Vibrational assignments involve attributing specific observed frequencies in FTIR or Raman spectra to particular molecular vibrations. Potential Energy Distribution (PED) analysis further refines this by quantifying the contribution of each internal coordinate (bond stretching, bending, etc.) to each vibrational mode. Such analyses are typically supported by quantum chemical calculations. While detailed PED analysis for this compound was not available in the search results, these methods are crucial for robust structural elucidation and assignment of vibrational modes in organic compounds researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Confirmation

¹H NMR spectroscopy is essential for identifying the different types of protons in this compound. The spectrum would reveal signals corresponding to the aromatic protons on the coumarin ring, the olefinic proton at the 3-position of the coumarin, and the protons of the allyloxy group: the methylene (B1212753) protons (-O-CH₂-) adjacent to the ether oxygen, and the vinyl protons (=CH- and =CH₂) of the allyl moiety. The chemical shifts, multiplicities (singlets, doublets, etc.), and coupling constants provide information about the electronic environment and proximity of these protons. ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic and olefinic carbons of the coumarin system, and the carbons of the allyloxy group. While specific ¹H and ¹³C NMR data for this compound were not found, these techniques are standard for confirming the structure of coumarin derivatives.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal scalar couplings between protons, mapping out which protons are adjacent to each other. This is vital for tracing proton networks within the coumarin ring and the allyl substituent.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These techniques correlate protons directly bonded to carbons. They are used to assign ¹³C NMR signals by linking them to their corresponding ¹H signals, providing direct C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect correlations between protons and carbons separated by two or three bonds. This is particularly powerful for confirming the attachment of the allyloxy group to the coumarin core and for establishing the relative positions of substituents on the aromatic rings of the coumarin system. For this compound, HMBC would be critical in confirming the linkage of the allyloxy group to the 4-position of the coumarin ring.

While specific 2D NMR data for this compound was not detailed in the provided search results, these experiments are standard for unambiguous structural determination of complex organic molecules, including coumarin derivatives.

Stereochemical Assignment via NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and stereochemistry of organic molecules. While this compound, being a relatively planar molecule without inherent chiral centers in its basic structure, does not typically present complex stereochemical assignments in the same way as chiral compounds, NMR spectroscopy is crucial for confirming its connectivity and the presence of all functional groups. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the hydrogen and carbon environments within the molecule.

Studies on related coumarin derivatives, such as 4-hydroxycoumarin (B602359), have established characteristic spectral patterns. For instance, ¹H NMR spectra of 4-hydroxycoumarin show a singlet at approximately 5.61 ppm, attributed to the proton at the C-3 position, and signals in the aromatic region (around 7.36-7.84 ppm) corresponding to the protons on the benzene (B151609) ring researchgate.net. ¹³C NMR studies on coumarins reveal characteristic downfield shifts for carbons involved in the lactone carbonyl and conjugated systems researchgate.net.

Research involving derivatives of this compound, such as isoxazolines formed via cycloaddition reactions, has provided specific NMR assignments for the allyloxy moiety and the newly formed ring structures. For example, ¹H NMR data for such derivatives have shown characteristic signals for the methylene protons of the allyloxy group (e.g., a doublet around 4.05 ppm with a coupling constant of 4.3 Hz) and signals for the olefinic protons of the allyl group openmedicinalchemistryjournal.comresearchgate.net. ¹³C NMR data for these related compounds have also provided assignments for carbons within the coumarin core and the allyloxy substituent, with specific chemical shifts reported for carbons involved in the ether linkage and the double bond of the allyl group openmedicinalchemistryjournal.comresearchgate.nettandfonline.com. These detailed assignments in related structures underscore the utility of NMR in confirming the presence and position of the allyloxy group and the integrity of the coumarin scaffold in this compound.

Electronic Absorption and Emission Spectroscopy

The electronic and photophysical properties of this compound are investigated using UV-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy, providing insights into its light-interacting capabilities.

Ultraviolet-Visible (UV-Vis) Absorption Spectra Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, revealing information about its conjugation and chromophoric system. Coumarin derivatives, in general, exhibit absorption in the ultraviolet region, with their absorption maxima (λ_max) being influenced by substituents and the extent of conjugation mdpi.com. For this compound, specific absorption data indicates a characteristic peak at 308 nm researchgate.net. The presence of the allyloxy group and the coumarin core contributes to the molecule's absorption profile in the UV spectrum. Electron-donating groups on coumarin structures are known to cause red shifts in their UV-visible absorption spectra mdpi.com.

Table 1: UV-Vis Absorption Maxima

| Compound | Solvent | λ_max (nm) | Reference |

| This compound | (Not Specified) | 308 | researchgate.net |

Photoluminescence (PL) Spectroscopy for Fluorescence Characterization

Photoluminescence (PL) spectroscopy, particularly fluorescence spectroscopy, characterizes the emission properties of a molecule after excitation with light. Coumarins are well-known for their fluorescent properties, finding applications in various fields due to their ability to emit light in the visible spectrum mdpi.comnih.gov. While specific PL data for this compound itself is not extensively detailed in the provided search results, studies on related coumarin-based fluorophores offer context. These related compounds have shown tunable solid-state fluorescence with emission maxima (λ_max) reported around 537 nm and 560 nm, and quantum yields (ϕf) ranging from 12% to 20% in solid states, and up to 0.69 in solution researchgate.net. In thin films, aggregation of coumarin units can lead to a broadening and red shift of emission spectra, with values around 530 nm reported compared to solution states (455–458 nm) nih.gov. The fluorescence emission of coumarins is generally attributed to a ¹(π,π*) excited state, which can be influenced by solvent polarity and intermolecular interactions nih.gov.

Table 2: Photoluminescence Properties (Related Compounds)

| Compound/System | Emission λ_max (nm) | Quantum Yield (ϕf) | Notes | Reference |

| DP2C-Y | 537 | 12% | Solid state | researchgate.net |

| DP2C-O | 560 | 20% | Solid state | researchgate.net |

| DP4C | (Not specified) | 16% | Solid state | researchgate.net |

| Solution State | (Not specified) | 0.69 | Non-polar solvents (e.g., toluene) | researchgate.net |

| Thin Films | ~530 | (Not specified) | Aggregated state | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is vital for determining the molecular weight and providing information about the fragmentation patterns of a compound, which aids in structural confirmation. The molecular formula for this compound is C₁₂H₁₀O₃, yielding a calculated molecular weight of approximately 202.21 g/mol sciex.com.

Fragmentation patterns observed in MS analysis can provide clues about the molecule's structure. For example, studies on related coumarin structures have shown characteristic fragments resulting from the loss of specific moieties. For 4-hydroxycoumarin, fragments at m/z 120 (loss of ketene) and m/z 92 (loss of CO) have been identified, suggesting pathways involving ring cleavage and decarboxylation researchgate.net. While specific fragmentation data for this compound is not detailed in the provided snippets, the presence of the allyloxy group and the coumarin core would lead to characteristic fragment ions upon ionization and fragmentation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 4-Allyloxycoumarin, these methods elucidate the relationships between its structure and its electronic properties.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. By employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be calculated with high accuracy. This process finds the lowest energy conformation of the molecule, which is crucial for understanding its physical and chemical properties.

Once the geometry is optimized, DFT is used to calculate the electronic structure, providing information about how electrons are distributed within the molecule. This includes determining molecular orbital energies and electron density, which are essential for predicting the molecule's reactivity and spectroscopic behavior.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and higher polarizability. The analysis of this gap helps to explain the intramolecular charge transfer (ICT) that can occur within the molecule. For coumarin (B35378) derivatives, the HOMO is typically localized over the coumarin ring and electron-donating groups, while the LUMO is distributed over the benzopyrone moiety. The magnitude of the energy gap is influenced by the nature and position of substituents on the coumarin core.

| Coumarin Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound M3 (a coumarin derivative) | Not Specified | Not Specified | 3.718 |

| p-nitroaniline | Not Specified | Not Specified | 3.8907 |

| p-aminoaniline | Not Specified | Not Specified | 4.6019 |

| p-isopropylaniline | Not Specified | Not Specified | 5.2968 |

This table presents representative HOMO-LUMO energy gaps for various coumarin-related and aniline (B41778) compounds to illustrate the range of values obtained through DFT calculations. A lower energy gap generally correlates with higher chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. They are invaluable for identifying the regions that are rich or poor in electrons. In an MEP map, red areas indicate negative electrostatic potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. For coumarin derivatives, the negative potential is typically concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic interactions.

Average Local Ionization Energy (ALIE) maps provide information about the energy required to remove an electron from any point in the space around a molecule. Regions with low ALIE values (often depicted in red or yellow) are the most probable sites for electron donation, correlating with nucleophilic reactivity. This analysis complements MEP maps in predicting reactive sites.

Fukui functions are a tool derived from DFT that quantifies the reactivity of different atomic sites within a molecule. This analysis helps to pinpoint the specific atoms most likely to participate in chemical reactions. By calculating the condensed Fukui functions (fk+, fk-, and fk0), one can identify the sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack, respectively.

This method provides a more detailed, atom-specific picture of reactivity than MEP or ALIE maps. For coumarin derivatives, Fukui analysis can precisely identify the carbon and oxygen atoms on the benzopyrone ring that are most susceptible to electrophilic or nucleophilic agents, which is critical for predicting reaction mechanisms.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study molecules in their electronically excited states. This is particularly important for understanding the interaction of molecules with light.

TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). These theoretical predictions can be compared directly with experimental spectra, providing validation for the computational model and insights into the nature of the electronic transitions, such as π to π* and n to π* transitions.

For coumarin derivatives, TD-DFT calculations have been successfully used to reproduce experimental UV-Vis spectra, helping to explain how different substituents, like the allyloxy group, affect the absorption properties of the chromophore. This predictive capability is crucial in the design of new dyes, fluorescent probes, and photosensitizers.

Intermolecular Interactions and Non-Covalent Bonding

The nature and strength of non-covalent interactions are pivotal in understanding the chemical behavior and biological function of molecules. Advanced computational methods allow for the detailed analysis of these forces.

Reduced Density Gradient-Non-Covalent Interactions (RDG-NCI) analysis is a computational method rooted in Density Functional Theory (DFT) used to identify and visualize non-covalent interactions in three-dimensional space. The technique is based on the relationship between the electron density (ρ) and its first derivative, which is used to calculate the reduced density gradient (s).

In regions of a molecule where non-covalent interactions occur, such as hydrogen bonds, van der Waals forces, or steric clashes, the reduced density gradient approaches zero at low electron densities. By plotting RDG against the electron density, these interactions appear as distinct spikes. To differentiate the type of interaction, these isosurfaces are color-coded based on the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix.

The typical color-coding scheme is as follows:

Blue: Indicates strong, attractive interactions like hydrogen bonds.

Green: Represents weak, delocalized interactions such as van der Waals forces.

Red: Signifies strong, repulsive interactions, including steric clashes.

While specific RDG-NCI studies on this compound are not extensively detailed in the available literature, this methodology is broadly applied to coumarin derivatives to understand their supramolecular chemistry and interactions within biological systems.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ). A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. The presence of a BCP and a corresponding bond path (a line of maximum electron density) is a necessary and sufficient condition for the existence of a chemical bond between two atoms.

Analysis of the electron density and its Laplacian (∇²ρ) at the BCP provides quantitative information about the nature of the interaction. For instance, the values of ρ and ∇²ρ at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. This theory allows for the division of a molecule into distinct atomic basins, enabling the calculation of various atomic properties. AIM is applied to coumarin derivatives to characterize intramolecular and intermolecular bonds, providing a detailed electronic-level understanding of their structure and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new or untested compounds.

QSAR models have been successfully developed for various coumarin derivatives to predict a wide range of biological activities, including anticancer, antifungal, and immunomodulatory effects. These models are built using statistical methods, such as multiple linear regression, and are validated internally and externally to ensure their predictive power.

For example, a QSAR study on coumarinolignoids for immunomodulatory activity found a strong correlation between activity and descriptors like dipole moment, steric energy, and molar refractivity. Another study on the antifungal activity of coumarin derivatives against Macrophomina phaseolina yielded a predictive model indicating that electron-withdrawing groups enhance activity. These models serve as powerful tools to guide the design of new coumarin derivatives with improved therapeutic potential.

| Biological Activity | Key Molecular Descriptors | Model Statistics | Reference |

|---|---|---|---|

| Immunomodulatory | Dipole moment, Steric energy, Molar refractivity, Amide group count | R² = 0.99, RCV² = 0.96 | |

| Antifungal (M. phaseolina) | Electron-withdrawal groups, Topological descriptors | R²tr = 0.78, Q²loo = 0.67 | |

| Anticancer (CDK inhibition) | Dipole moment, Number of hydrogen bond donors | R² = 0.748, R²cv = 0.618 |

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

Molecular docking studies on coumarin derivatives have provided significant insights into their mechanisms of action against various biological targets. These studies model the interactions between the coumarin ligand and the amino acid residues in the active site of a target protein, calculating a binding energy score that estimates the strength of the interaction.

For instance, docking studies of 4-hydroxycoumarin-based enamines against Cyclin-Dependent Kinase 8 (CDK-8), a protein involved in cancer, revealed that the most active compounds formed stable complexes through hydrogen bonding and hydrophobic interactions with key residues like Tyr-99, Glu-101, and Phe-195. Similarly, docking of coumarin derivatives into the active site of lipoxygenase (LOX), an enzyme involved in inflammation, has helped to explain their inhibitory activity. These computational models are crucial for understanding how compounds like this compound might interact with specific proteins to exert a biological effect.

| Coumarin Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Biological Effect | Reference |

|---|---|---|---|---|---|

| 4-Hydroxycoumarin-based enamines | CDK-8 | -6.8 | Tyr-99, Glu-101, His-154, Phe-195 | Anticancer | |

| General Coumarins | SARS-CoV-2 Mpro | Not Specified | His41 | Antiviral | |

| Substituted Coumarins | Carbonic Anhydrases (CAs) | -7.82 (for a different derivative) | Not Specified | Various systemic effects | |

| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | 5-Lipoxygenase (5-LOX) | -126.2 | Not Specified | Anti-inflammatory |

Applications in Advanced Materials Science and Photochemistry

Photoresponsive Polymers and Networks

Coumarin (B35378) moieties are widely incorporated into polymer structures to impart photoresponsiveness, enabling the creation of materials that can change their physical and chemical characteristics upon light exposure.

Coumarin derivatives serve as effective chromophores for designing UV-responsive polymeric materials. The [2πs + 2πs] photocycloaddition reaction of coumarin groups, typically initiated by UV light (e.g., >300 nm), leads to the formation of cyclobutane (B1203170) dimers. This process can be reversed by irradiation with shorter UV wavelengths (e.g., <290 nm), allowing for reversible crosslinking and the creation of dynamic polymer networks mdpi.comdntb.gov.uanih.govnih.govgoogle.comresearchgate.netresearchgate.net. These reactions can be conducted without the need for additional monomers or photoinitiators, simplifying the synthesis of functional polymers mdpi.com. The absorption and fluorescence properties of coumarins can also be tuned by structural modifications, further expanding their utility in electro-optical applications mdpi.comnih.govnih.gov. For instance, substituting bromine atoms onto coumarins can redshift their maximum absorption wavelengths, potentially enabling their use in biomedical applications mdpi.comohiolink.edu.

The photochemical dimerization of coumarin units within polymer chains or networks is a powerful method for tuning viscoelastic properties. Upon UV irradiation, the formation of coumarin dimers acts as crosslinking points, transforming materials from a viscous or low-modulus state to a more rigid, elastic network mdpi.comohiolink.edunih.govnsf.govacs.orgufl.edu. For example, polymers with low moduli and viscous properties before irradiation can exhibit significant changes in physical and mechanical characteristics after crosslinking ohiolink.edu. The degree of crosslinking, and consequently the viscoelasticity, can be controlled by adjusting the irradiation time, light intensity, and the concentration of coumarin moieties nsf.govmdpi.com. This ability to precisely control network formation allows for the tailoring of mechanical properties, such as storage modulus and loss modulus, for specific applications nih.gov.

Photo-induced crosslinking of coumarin-containing polymers can also lead to changes in their refractive index. The formation of cyclobutane rings through coumarin dimerization alters the polarizability of the molecular structure, which is directly related to the material's refractive index uni-marburg.de. Studies have shown that photo-induced crosslinking can result in a measurable change in refractive index, with potential applications in optical materials, such as intraocular lenses uni-marburg.deacs.orgspiedigitallibrary.org. For example, polymers with coumarin dimer components have demonstrated the ability to postoperatively change their refractive index upon photo-induced tuning, offering possibilities for adjusting focal length spiedigitallibrary.org. The extent of this change can be correlated with the irradiation energy dose spiedigitallibrary.org.

Functional Materials for Emerging Technologies

Beyond general polymer networks, coumarin-based materials are finding applications in specialized fields like tissue engineering and drug delivery.

Coumarin-functionalized polymers and hydrogels are being developed for use in tissue engineering scaffolds. The photo-crosslinking capability of coumarins allows for the in-situ formation of hydrogels under near-UV irradiation, a process that is generally non-cytotoxic and does not require catalysts or radical initiators nih.govmdpi.comrhhz.netresearchgate.netacs.org. Hyaluronic acid (HA) modified with coumarin moieties, for instance, can form hydrogels that solidify upon UV exposure via [2+2] photocycloaddition nih.govresearchgate.net. These hydrogels possess porous structures with good permeability, supporting the survival and proliferation of encapsulated cells, such as fibroblasts and myoblasts nih.govresearchgate.net. The ability to photocrosslink these materials offers precise control over the spatiotemporal formation of scaffolds and their network properties, making them promising candidates for regenerative medicine nih.govrhhz.netresearchgate.net.

The photochemical properties of coumarins are also leveraged in advanced drug delivery systems, focusing on the material aspects that enable controlled release. Coumarin derivatives can act as phototriggering units, releasing encapsulated drugs upon light exposure rsc.orgmdpi.commdpi.comacs.orgresearchgate.netrsc.org. For example, coumarin-functionalized polymers have been designed to release pesticides or chemotherapy agents in a photocontrolled manner rsc.orgresearchgate.netrsc.orgrsc.org. The light-induced cleavage of ester linkages or other photo-cleavable groups attached to coumarins can trigger the release of the payload rsc.orgrsc.orgrsc.org. Furthermore, coumarin-based systems can generate reactive oxygen species (ROS) upon irradiation, contributing to a dual therapeutic mechanism involving both drug release and photodynamic therapy rsc.orgrsc.org. The fluorescence of coumarin moieties can also be utilized to monitor the release process, as it often exhibits a linear relationship with the amount of released substance acs.org.

Biological Activity Mechanisms of 4 Allyloxycoumarin Derivatives

Antioxidant Mechanisms

The antioxidant capabilities of 4-allyloxycoumarin derivatives are multifaceted, primarily involving the neutralization of harmful free radicals and the inhibition of oxidative processes that damage cellular components.

Free Radical Scavenging Pathways and Efficiency

Derivatives of 4-hydroxycoumarin (B602359), a parent structure to this compound, have demonstrated significant free radical scavenging potential. The phenolic moiety in these compounds is crucial for their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and forming a more stable radical species through mesomerism. The efficiency of this process is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies have shown that substitutions on the coumarin (B35378) ring significantly influence scavenging activity. For instance, a methoxy (B1213986) group at the C6 position has been found to enhance the scavenging potential. The antioxidant activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant efficiency. For example, 4-hydroxy-6-methoxy-2H-chromen-2-one has shown a potent DPPH scavenging capacity with an IC50 value of 0.05 mM, outperforming standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid in some studies.

| Compound | DPPH Scavenging IC50 (mM) | ABTS Scavenging IC50 (µM) | Reference |

|---|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 | Not Reported | |

| Butylated hydroxytoluene (BHT) (Standard) | 0.58 | Not Reported | |

| Ascorbic Acid (Standard) | 0.06 | Not Reported | |

| Trolox (Standard) | Not Reported | 34.34 |

Inhibition of Lipid Peroxidation and Lipoxygenase (LOX) Activity

Lipid peroxidation is a detrimental process initiated by free radicals, leading to cellular damage. Coumarin derivatives can inhibit this process. The inhibition of lipid peroxidation for some coumarin derivatives has been observed to be in the range of 7.0–91.0%. Most inhibitors of lipoxygenase (LOX), an enzyme that catalyzes the peroxidation of unsaturated fatty acids, are antioxidants or free radical scavengers because lipoxygenation proceeds via a carbon-centered radical.

Several coumarin derivatives have demonstrated effective LOX inhibition. For instance, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was identified as a potent inhibitor of soybean LOX-3, with an inhibition of 96.6%. Another compound, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, achieved a lipid peroxidation inhibition of 91.0%. The inhibitory activity is often expressed as an IC50 value. For example, certain 3'-fluoro-substituted coumarins and a 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one have been identified as potent LOX inhibitors with IC50 values of 4.1 µM and 8.7 µM, respectively.

| Compound | Lipoxygenase Inhibition (%) | Lipid Peroxidation Inhibition (%) | LOX Inhibition IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6 | Not Reported | Not Reported | |

| ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Not Reported | 91.0 | Not Reported | |

| 3'-fluoro-substituted coumarin (4e) | Not Reported | Not Reported | 4.1 | |

| 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one (3k) | Not Reported | Not Reported | 8.7 |

Antimicrobial and Antibacterial Action Mechanisms

The antimicrobial properties of coumarin derivatives are influenced by their structural features, which dictate their interaction with microbial targets.

Structure-Activity Relationships Guiding Antimicrobial Efficacy

The antimicrobial efficacy of coumarin derivatives is closely tied to their chemical structure. The presence and position of various substituents on the coumarin ring can significantly alter their activity against different microbial strains. For instance, a new series of coumarin-1,2,3-triazole conjugates showed significant antibacterial activity towards Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50.0 µg/mL. In this series, a compound with a 2-methoxy-phenyl group attached to the triazole nucleus and an -OCH2- linker was found to be the most active. The position of the methoxy group on the phenyl ring was also found to be crucial for the activity.

Another study on coumarin-3-carboxamide derivatives showed that some compounds exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often quantified by the MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Coumarin-1,2,3-triazole conjugates (8a, 8b, 8f, 9h, 9k) | Enterococcus faecalis | 12.5 - 50.0 | |

| Coumarin-3-carboxamide (3b, 3c) | S. epidermidis ATCC 12228 | 312.5 | |

| Coumarin-3-carboxamide (3f) | S. aureus ATCC 29213 | 312.5 |

Inhibition of Bacterial DNA Gyrase

A key mechanism of antibacterial action for many coumarin derivatives is the inhibition of bacterial DNA gyrase. This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Coumarin antibiotics bind to the B subunit of DNA gyrase, inhibiting its ATPase activity.

Several coumarin derivatives have been identified as potent inhibitors of DNA gyrase. For example, certain coumarin-thiosemicarbazone and coumarin-thiazolidinone derivatives have been shown to inhibit Gram-negative DNA gyrase with IC50 values of 0.73 µM and 1.13 µM, respectively, which are comparable to the standard DNA gyrase inhibitor novobiocin (B609625) (IC50 = 0.17 µM). The inhibitory concentration is typically measured as the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Coumarin-thiazolidinone derivative (3b) | Gram-negative DNA gyrase | 0.73 ± 0.05 | |

| Coumarin-thiosemicarbazone derivative (3f) | Gram-negative DNA gyrase | 1.13 ± 0.07 | |

| Novobiocin (Standard) | Gram-negative DNA gyrase | 0.17 ± 0.02 |

Anticancer/Antitumor Activity Mechanisms

Coumarin derivatives exert their anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell cycle, as well as the inhibition of key signaling pathways involved in tumor growth and proliferation.

The anticancer activity of coumarins often involves inducing apoptosis in cancer cells. This can be achieved through various pathways, including the destabilization of the mitochondrial membrane and the activation of caspases, which are enzymes that execute cell death. For example, a 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide derivative was found to induce preG1 apoptosis and activate caspase-9.

Furthermore, coumarin derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, one compound was shown to prevent cell growth in the G2/M phase. Some 4-substituted coumarins have demonstrated the ability to disrupt microtubule networks, leading to cell cycle arrest in the G2/M phase and promoting apoptosis.

Inhibition of signaling pathways crucial for cancer cell survival and proliferation is another important mechanism. A coumarin derivative, 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide, was found to target and reduce the activity of VEGFR-2, thereby inhibiting tumor angiogenesis. The cytotoxic effects of these compounds against various cancer cell lines are often quantified by their IC50 values.

| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide (4a) | Breast Cancer | Not Specified | Targets VEGFR-2, induces preG1 apoptosis, G2/M cell cycle arrest, activates caspase-9 | |

| Coumarin derivative (4) | HL60 (Leukemia) | 8.09 | PI3K/AKT pathway inhibition | |

| Coumarin derivative (8b) | HepG2 (Liver Cancer) | 13.14 | PI3K/AKT pathway inhibition | |

| Coumarin-thiosemicarbazone derivative (3e) | General | 0.082 ± 0.004 (VEGFR-2 inhibition) | Inhibits VEGFR-2, induces apoptosis, G1/S cell cycle arrest |

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. Coumarin derivatives have been shown to suppress the activity of the PI3K/Akt/mTOR pathway across different cancer cell lines, including liver and breast cancer.

The inhibition of this pathway by coumarin derivatives can mediate cytotoxic effects. For instance, studies on specific coumarin-cinnamic acid hybrids and other derivatives demonstrated significant cytotoxic effects against HL60 and HepG2 cancer cells by inhibiting the PI3K/Akt pathway. This inhibition disrupts the signaling cascades that promote cell growth and survival. The anticancer potential of coumarin derivatives is frequently linked to their modulatory effects on this specific signaling pathway.

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Coumarin Derivative (4) | HL60 | 8.09 | PI3K/AKT Pathway Inhibition |

| Coumarin Derivative (8b) | HepG2 | 13.14 | PI3K/AKT Pathway Inhibition |

| Coumarin-Thiazolidin-4-one (VIIb) | MCF-7 | 1.03 | Dual PI3K/Akt Inhibition |

Induction of Apoptotic Cell Death and Caspase Activation

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Coumarin derivatives have been demonstrated to induce apoptosis in cancer cells through the activation of caspases, a family of cysteine proteases that play a central role in the apoptotic pathway.

The induction of apoptosis often occurs via the mitochondria-mediated (intrinsic) pathway. This process involves the loss of mitochondrial membrane potential, which leads to the release of cytochrome c into the cytosol. This event subsequently triggers the activation of an apoptotic caspase cascade. Studies have shown that certain coumarin derivatives can significantly increase the expression of activated caspase-3, -8, and -9 in a time-dependent manner. Caspase-9 is recognized as a key initiator caspase in the mitochondrial pathway. The activation of these caspases ultimately leads to the biochemical and morphological changes characteristic of apoptosis, such as DNA fragmentation. Furthermore, some coumarin-benzimidazole hybrids have been identified as potent inducers of caspase-dependent apoptosis.

Regulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, a condition known as oxidative stress. Coumarin derivatives have been investigated for their ability to modulate ROS levels and protect against oxidative damage.

Several studies have demonstrated that coumarins can act as scavengers of various ROS, including hydrogen peroxide (H₂O₂), superoxide (B77818) anions, and hydroxyl radicals. For example, 4-Methyl-7,8-dihydroxycoumarin was found to decrease ROS production generated by doxorubicin (B1662922) treatment in MCF7 cells. The scavenging activity of coumarin derivatives can be dependent on their concentration and the duration of exposure. This antioxidant property suggests a protective role against cellular damage induced by oxidative stress.

Inhibition of Microtubule Polymerization and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Microtubules, key components of the cytoskeleton, are essential for cell division and migration. Consequently, agents that inhibit angiogenesis and disrupt microtubule polymerization are valuable in cancer therapy.

Certain coumarin derivatives have been identified as possessing anti-angiogenic properties. In studies using zebrafish and chick models, specific derivatives were shown to interfere with vessel growth. The mechanism for this activity can involve changes in the expression of vascular growth-related genes. In addition to anti-angiogenesis, some natural and synthetic compounds targeting microtubule polymerization have shown promise. For instance, derivatives of 3,4,5-trimethoxy-3′-hydroxy-4′-methoxystilbene, an anticancer agent that targets tubulin polymerization, have been synthesized from coumarin building blocks. This dual action of inhibiting both angiogenesis and microtubule function makes these compounds promising candidates for further investigation.

Targeting Specific Enzymes (e.g., Carbonic Anhydrase Isoforms)

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes, and certain isoforms, particularly hCA IX and XII, are associated with tumors and their proliferation in hypoxic conditions. Coumarins represent a distinct class of CA inhibitors that operate through a unique "prodrug" mechanism.

The coumarin's lactone ring is hydrolyzed by the esterase activity of the CA enzyme, forming a 2-hydroxy-cinnamic acid derivative. This product then binds to the entrance of the enzyme's active site, a region with high amino acid variability among isoforms, which accounts for the high selectivity of these inhibitors. Research has shown that many coumarin derivatives are active against the tumor-associated isoforms hCA IX and XII in the low micromolar or even nanomolar range, while showing no activity towards other isoforms like hCA I and II. This isoform-selective inhibition makes them attractive scaffolds for the design of targeted anticancer agents.

| Compound | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|

| EMAC10157a | 15.6 | 45.8 |

| EMAC10157b | 25.4 | 58.6 |

| EMAC10157d | 89.7 | 98.5 |

| EMAC10157g | 12.3 | 25.6 |

*Data derived from studies on coumarin derivatives' inhibition towards human carbonic anhydrase (hCA) isoforms.

Enzymatic Biotransformation Studies

Biotransformation utilizes biological systems, such as plant cells or enzymes, to catalyze chemical reactions on organic compounds. This approach offers advantages over traditional chemical synthesis, including high stereo- and regio-selectivity, milder reaction conditions, and environmentally friendly processes.

Metabolic Pathways and Product Identification in Biological Systems (e.g., Plant Hairy Roots)

Plant hairy root cultures have proven to be exceptionally valuable as a model system for biotransformation studies due to their biochemical stability and robust multi-enzyme biosynthetic potential. They can perform a variety of reactions, including oxidation, reduction, and glycosylation.

The glycosylation of coumarins is of particular interest as it can increase their water solubility and stability. Transgenic hairy roots of Polygonum multiflorum have been successfully used for the biotransformation of 4-phenylcoumarin (B95950) derivatives. In these studies, substrates like 7-hydroxy-4-phenylcoumarin (B181766) were converted into their corresponding glycoside products, such as 4-phenylcoumarin-7-O-β-D-glucopyranoside. The efficiency of this biotransformation can be optimized by adjusting parameters like the co-culture time. Time-course experiments have revealed optimal incubation periods for maximizing product yield, which can be reached within a few days. This demonstrates that biotransformation using hairy roots is an effective method for preparing novel coumarin glycosides.

Investigation of Glycosyltransferase and Hydrolysis Enzyme Activities

While the broader class of coumarin derivatives has been a subject of extensive research for their diverse biological activities, including enzyme inhibition, specific studies focusing solely on this compound and its derivatives in relation to glycosyltransferase and hydrolysis enzyme activities are not extensively documented in publicly available research. However, the foundational structure of coumarin is a recurring motif in substrates and inhibitors of these enzyme classes, providing a basis for inferring potential activities.

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar nucleotide to a nucleophilic glycosyl acceptor molecule, which can include other carbohydrates, lipids, or proteins. Research has demonstrated the development of fluorometric assays for measuring glycosyltransferase activities using substrates tagged with coumarin derivatives like 7-hydroxycoumarin-3-carboxylic acid. This indicates the utility of the coumarin scaffold in probing the active sites of these enzymes. Furthermore, a glycosyltransferase isolated from Angelica decursiva has shown the ability to catalyze the C-glycosylation of 5,7-dihydroxycoumarin. This enzyme also exhibited O- or C-glycosylation activity towards other coumarins and flavonoids, highlighting the potential for coumarin structures to act as substrates for such enzymes.

Hydrolysis enzymes, or hydrolases, are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Within this class, deubiquitinating enzymes, which are cysteine hydrolases, have been studied using substrates containing a coumarin derivative. Specifically, ubiquitin C-terminal 7-amido-4-methylcoumarin (Ub-AMC) serves as an efficient substrate for these enzymes, releasing the highly fluorescent aminomethylcoumarin (AMC) upon hydrolysis. This allows for sensitive detection of enzyme activity and has been used to investigate the kinetics and mechanisms of these hydrolases.

Although direct data on this compound is limited, the established role of the coumarin core in interacting with these enzyme families suggests that derivatives such as this compound could exhibit inhibitory or substrate-like behavior. The nature and position of substituents on the coumarin ring are known to significantly influence the biological activity. Therefore, the allyloxy group at the 4-position would be expected to modulate the interaction with the active sites of glycosyltransferases and hydrolases, potentially conferring specificity or enhanced activity. Further targeted research is necessary to elucidate the precise mechanisms and potential inhibitory constants of this compound and its derivatives against these important enzyme classes.

Q & A

Q. What established synthetic routes are available for 4-Allyloxycoumarin, and how do reaction conditions influence yield and purity?